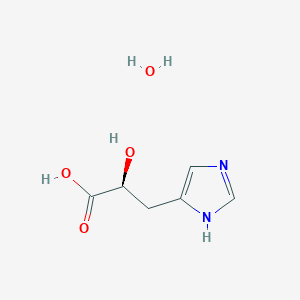

D-beta-Imidazolelactic Acid, Monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to D-beta-Imidazolelactic Acid often involves complex reactions that yield imidazole derivatives. For instance, the chemical synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide, a related compound, from 2'-deoxyinosine showcases the intricate processes involved in creating such molecules (Pochet & D'ari, 1990). These syntheses often employ specific reagents and conditions to ensure the successful formation of the target compound.

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including D-beta-Imidazolelactic Acid, is critical for understanding their chemical behavior and potential applications. Studies like the one on the crystal structure of D-amino acid oxidase reveal the importance of molecular architecture in enzymatic activity and substrate interaction (Mattevi et al., 1996). Such analyses provide insights into the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

The chemical properties of D-beta-Imidazolelactic Acid and its derivatives are influenced by their imidazole core. The reactivity and interaction of these compounds with various reagents can lead to a wide range of chemical transformations. For example, the synthesis and metabolism study of a histamine metabolite involving an imidazole compound highlights the diverse chemical reactions these molecules can undergo (Rothschild & Schayer, 1958).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application and handling. Spectrophotometric studies of chelating equilibria of imidazole compounds with various metals provide valuable data on their physical characteristics and how they interact with other substances (Vasić et al., 1992).

Chemical Properties Analysis

The chemical properties analysis of D-beta-Imidazolelactic Acid, Monohydrate, and related compounds involves understanding their reactivity, stability, and potential for forming bonds with other molecules. The study on the efficient synthesis of imidazoline-containing amino acids using bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate illustrates the chemical versatility of imidazole derivatives (You & Kelly, 2004).

Wissenschaftliche Forschungsanwendungen

Antioxidant Analysis and Determination

D-beta-Imidazolelactic Acid, Monohydrate, as part of antioxidant studies, contributes significantly to understanding the mechanisms of antioxidant activity and their implications in various fields. The research discusses critical tests used to determine the antioxidant activity and assesses the advantages and disadvantages of these methods. The tests include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH assays, which are primarily based on chemical reactions and spectrophotometry. The paper emphasizes the importance of combining chemical methods with electrochemical methods to clarify the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Biomaterials and Biocompatibility

Research has delved into the biocompatibility and potential applications of D-beta-Imidazolelactic Acid, Monohydrate in the field of biomaterials. Studies emphasize its suitability for applications where slow releases of bioactive agents are required, such as in temporally controlled drug delivery systems. The material's intrinsic properties make it desirable for bone fixation devices, as it can mitigate osteopenia associated with stress shielding or additional surgery. However, most standard sterilization techniques are not suitable for these materials, suggesting a need for new standards that account for their special characteristics (Athanasiou, Niederauer, & Agrawal, 1996).

Sustainable Production and Green Chemistry

The biotechnological production of lactic acid, a component in D-beta-Imidazolelactic Acid, Monohydrate, is gaining interest due to its environmental friendliness and use of renewable resources. The paper reviews the metrics relevant to developing cost-effective and sustainable processes for lactic acid production, focusing on material efficiency, total energy efficiency, economic added value, and land use. It highlights the economic and energy efficiency benefits of biological conversion of wheat biomass to lactic acid compared to chemical synthesis. The paper also discusses the importance of lactic acid for polylactic acid (PLA) production, emphasizing its non-toxic nature for food packaging applications (Juodeikiene et al., 2015).

Enzyme Inhibition and Disease Management

The compound has been examined for its role in enzyme inhibition and its potential in managing diseases like diabetes. The paper discusses the use of network pharmacology to study the bioactive compounds and action mechanisms of natural products, including D-beta-Imidazolelactic Acid, Monohydrate, for the treatment of diabetes mellitus. The review highlights different bioactive constituents, related databases, and applications in investigating the treatment of type 2 diabetes mellitus, emphasizing the importance of a holistic approach to drug discovery (Li et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, Imidazole, indicates that it may be harmful if swallowed and can cause severe skin burns and eye damage2. It may also cause respiratory irritation2. However, the specific safety and hazard information for D-beta-Imidazolelactic Acid, Monohydrate is not provided in the available resources.

Zukünftige Richtungen

The future directions for the use and study of D-beta-Imidazolelactic Acid, Monohydrate are not specified in the available resources. Given its role as an intermediate in the synthesis of imidazole alkaloids, potential future directions could involve its use in the development of new synthesis methods or the production of novel alkaloids.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUYTQBGWOQLKC-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-beta-Imidazolelactic Acid, Monohydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)

![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)